(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
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Description
This compound is also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid . It has a molecular weight of 379.43 .
Physical And Chemical Properties Analysis
The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The boiling point is not specified .Scientific Research Applications
Solid Phase Synthesis of Peptide Amides
The modified benzhydrylamine derivative, related to the fluorenylmethoxycarbonyl (Fmoc) method, serves as a precursor for C-terminal amide in Fmoc-based solid-phase peptide synthesis. This approach is recommended for its efficiency in cleaving peptides from the resin, highlighting its utility in peptide chemistry (Funakoshi et al., 1988).
Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids are used as surfactants for carbon nanotubes (CNTs), demonstrating their potential in creating homogeneous aqueous CNT dispersions on-demand under constant and physiological conditions. This application is pivotal for the integration of CNTs in various nanotechnological and biomedical applications (Cousins et al., 2009).
Material Science and Nanotechnology
The self-assembly of Fmoc variants of amino acids like threonine and serine into various morphologies under different conditions showcases the potential for designing novel self-assembled architectures. This has significant implications for material science and nanotechnology, providing a pathway for the creation of new materials with tailored properties (Kshtriya et al., 2021).
Bioimaging Applications
The water-soluble fluorene derivative explored for its linear photophysical characterization and two-photon absorption properties offers insights into bioimaging applications. This derivative, conjugated with cyclic peptide RGDfK, demonstrates high selectivity for alpha(v)beta(3) integrin, making it attractive for integrin imaging and potentially advancing diagnostic and therapeutic techniques (Morales et al., 2010).
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVOIGWAZDVSI-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid |
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